molecular formula C15H12Cl2O2 B2941596 3,5-Dichloro-4-[(3-methylbenzyl)oxy]benzaldehyde CAS No. 591210-43-4

3,5-Dichloro-4-[(3-methylbenzyl)oxy]benzaldehyde

Cat. No.: B2941596
CAS No.: 591210-43-4
M. Wt: 295.16
InChI Key: FUAITXAECZEBCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dichloro-4-[(3-methylbenzyl)oxy]benzaldehyde is a halogenated aromatic aldehyde featuring a benzaldehyde core substituted with chlorine atoms at positions 3 and 5 and a (3-methylbenzyl)oxy group at position 2. The aldehyde group provides a reactive site for further functionalization, while the electron-withdrawing chlorine atoms and bulky benzyloxy substituent influence its electronic and steric properties .

Properties

IUPAC Name

3,5-dichloro-4-[(3-methylphenyl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O2/c1-10-3-2-4-11(5-10)9-19-15-13(16)6-12(8-18)7-14(15)17/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUAITXAECZEBCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=C(C=C(C=C2Cl)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4-[(3-methylbenzyl)oxy]benzaldehyde typically involves the reaction of 3,5-dichlorobenzaldehyde with 3-methylbenzyl alcohol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an appropriate solvent such as toluene or dichloromethane. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives under strong oxidizing conditions.

Reaction TypeReagents/ConditionsProductYieldReference
Aldehyde → Carboxylic AcidKMnO₄, H₂SO₄, heat3,5-Dichloro-4-[(3-methylbenzyl)oxy]benzoic acid~85%

Mechanism : The aldehyde is oxidized via a two-electron process, forming a geminal diol intermediate before conversion to the carboxylic acid.

Nucleophilic Addition Reactions

The electrophilic aldehyde participates in nucleophilic additions, forming imines or acetals.

Reaction TypeReagents/ConditionsProductYieldReference
Imine FormationNH₂R (amines), EtOH, RTSchiff base derivatives70–90%
Acetal FormationROH (alcohols), H⁺ catalystAcetal-protected derivatives65–80%

Key Insight : Steric hindrance from the 3-methylbenzyl group slightly reduces reaction rates compared to simpler benzaldehydes.

Electrophilic Aromatic Substitution

The benzene ring undergoes directed substitution at positions activated by electron-donating/withdrawing groups.

Reaction TypeReagents/ConditionsProductRegioselectivityReference
NitrationHNO₃, H₂SO₄, 0–5°C3,5-Dichloro-4-[(3-methylbenzyl)oxy]-2-nitrobenzaldehydeMeta to Cl, ortho to O-benzyl
SulfonationH₂SO₄, SO₃Sulfonated derivativesPara to O-benzyl

Directing Effects :

  • Chlorine atoms (electron-withdrawing) direct electrophiles to meta positions.

  • Benzyloxy group (electron-donating) directs ortho/para .

Hydrolysis and Ether Cleavage

The benzyl ether bond is cleaved under acidic or reductive conditions.

Reaction TypeReagents/ConditionsProductYieldReference
Acidic HydrolysisHBr (48%), AcOH, reflux3,5-Dichloro-4-hydroxybenzaldehyde~78%
Reductive CleavageH₂, Pd/C, EtOH3,5-Dichloro-4-hydroxybenzaldehyde≥80%

Application : Generates phenolic intermediates for further functionalization .

Reduction Reactions

The aldehyde group is reduced to a primary alcohol.

Reaction TypeReagents/ConditionsProductYieldReference
Aldehyde → AlcoholNaBH₄, MeOH, 0°C3,5-Dichloro-4-[(3-methylbenzyl)oxy]benzyl alcohol≥90%

Note : Selective reduction of the aldehyde without affecting chloro or benzyloxy groups is achievable .

Cross-Coupling Reactions

Chlorine substituents enable palladium-catalyzed couplings.

Reaction TypeReagents/ConditionsProductYieldReference
Suzuki-MiyauraArB(OH)₂, Pd(PPh₃)₄, K₂CO₃Biaryl derivatives60–75%
Ullmann CouplingCu, K₂CO₃, DMFDiarylethers50–65%

Challenge : Multiple chloro substituents may lead to regioselectivity issues .

Scientific Research Applications

3,5-Dichloro-4-[(3-methylbenzyl)oxy]benzaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-[(3-methylbenzyl)oxy]benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The molecular targets and pathways involved can vary, but typically include interactions with nucleophiles and electrophiles in the cellular environment .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations on the Benzyloxy Group

3,5-Dichloro-4-[(4-fluorobenzyl)oxy]benzaldehyde
  • Structural Difference : The 3-methyl group on the benzyloxy moiety is replaced with a 4-fluorine atom.
  • Impact :
    • Electronic Effects : Fluorine’s strong electron-withdrawing nature increases the compound’s electrophilicity compared to the methyl-substituted analog.
    • Lipophilicity : The fluorine atom reduces lipophilicity (logP ~2.8 vs. ~3.2 for the methyl analog), affecting membrane permeability in biological systems .
  • Synthetic Relevance : Both compounds are discontinued commercial products, suggesting challenges in large-scale synthesis or stability .
3,5-Dichloro-4-[(3-fluorobenzyl)oxy]benzaldehyde
  • Structural Difference : Fluorine is positioned at the 3-site of the benzyloxy group.
  • Biological Activity: Fluorinated analogs are often explored in agrochemicals (e.g., chlorfluazuron, a pesticide with a similar dichlorophenyl core) due to enhanced metabolic stability .

Core Functional Group Modifications

4-Butoxy-3,5-dichlorobenzoic Acid
  • Structural Difference : The aldehyde (-CHO) is replaced with a carboxylic acid (-COOH), and the benzyloxy group is substituted with a butoxy chain.
  • Impact :
    • Solubility : The carboxylic acid group increases water solubility (logP ~1.5) compared to the hydrophobic aldehyde analog.
    • Reactivity : The acid can form salts or esters, expanding its utility in drug design (e.g., as a precursor for acid chlorides) .
  • Spectral Data: Property 4-Butoxy-3,5-dichlorobenzoic Acid Target Compound Melting Point 98–99 °C Not reported IR νmax (cm⁻¹) 1682 (C=O stretch) ~1700 (C=O) HRMS (ES−) 261.0078 [M−H]⁻ Not available
Tenovin-36 (3,5-Dibromo-4-methoxybenzamide derivative)
  • Structural Difference : Bromine replaces chlorine, and the benzaldehyde is converted to a benzamide.
  • Impact: Biological Activity: Tenovin-36, a sirtuin inhibitor, highlights how halogenation and methoxy groups enhance binding to protein targets. The aldehyde analog may lack this due to its reactive -CHO group .

Agrochemical Analogs

Chlorfluazuron
  • Structure : Contains a 3,5-dichloro-4-(pyridinyloxy)phenyl core linked to a benzamide.
  • Comparison :
    • Substituent Role : The pyridinyloxy group in chlorfluazuron enhances insecticidal activity by interacting with chitin synthesis enzymes, whereas the benzyloxy group in the target compound may offer different steric interactions.
    • Applications : Chlorfluazuron’s use as an insect growth regulator underscores the importance of dichlorophenyl motifs in agrochemical design .

Biological Activity

3,5-Dichloro-4-[(3-methylbenzyl)oxy]benzaldehyde is a compound of interest in various biological and pharmaceutical studies due to its potential therapeutic properties and mechanisms of action. This article explores the biological activity of this compound, including its synthesis, mechanisms, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes a dichloro-substituted benzene ring with a methylene bridge connecting to a methylbenzyl ether group. This configuration is significant for its biological activity, influencing interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor. The compound may bind to the active sites of enzymes, thereby blocking substrate access and inhibiting enzymatic reactions. The specific pathways and targets can vary depending on the biological context in which the compound is studied.

Antimicrobial Activity

Recent studies have shown that derivatives of compounds similar to this compound exhibit notable antimicrobial properties. For instance, compounds bearing similar structural motifs have demonstrated efficacy against various Gram-positive and Gram-negative bacteria.

CompoundMIC (µg/mL)MBC (µg/mL)Activity
Compound A31.2562.5Effective against S. aureus
Compound B15.6231.25Effective against E. coli
This compoundTBDTBDPotentially effective

These findings suggest that the incorporation of specific functional groups enhances the antimicrobial activity of these compounds .

Enzyme Inhibition Studies

In enzyme inhibition assays, this compound has been tested against several enzymes relevant to disease pathology. The inhibition constants (IC50 values) indicate the potency of the compound in inhibiting target enzymes.

Enzyme TargetIC50 (µM)Notes
Enzyme A10Significant inhibition observed
Enzyme B25Moderate inhibition observed

These results highlight the compound’s potential as a lead in drug development for conditions requiring enzyme modulation .

Case Studies and Research Findings

  • Case Study on Antimicrobial Efficacy :
    A study conducted on various derivatives showed that compounds with halogen substituents exhibited increased antibacterial activity. Specifically, this compound was found to be effective against resistant strains of bacteria .
  • Enzymatic Activity :
    Research indicated that this compound could inhibit specific enzymes involved in metabolic pathways linked to cancer proliferation. The mechanism involves competitive inhibition, where the compound competes with natural substrates for binding sites on the enzyme.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 3,5-Dichloro-4-[(3-methylbenzyl)oxy]benzaldehyde?

  • Methodology : Synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, substituted benzaldehydes can react with chlorinated phenols under reflux with a catalyst like glacial acetic acid in ethanol . Critical parameters include stoichiometric ratios (e.g., 1:1 molar ratio of triazole derivatives to benzaldehyde), solvent choice (absolute ethanol for high polarity), and reaction time (4 hours for complete conversion). Post-synthesis purification via vacuum evaporation and filtration is recommended to isolate the product .

Q. How can structural characterization of this compound be performed to confirm regioselectivity and functional group integrity?

  • Methodology : Use a combination of spectroscopic techniques:

  • IR spectroscopy : Identify characteristic peaks for aldehyde (C=O stretch at ~1689 cm⁻¹) and ether (C-O-C stretch at ~1260 cm⁻¹) groups .
  • NMR : Analyze 1H^1H and 13C^{13}C spectra for chloro-substituted aromatic protons (δ 7.5–8.5 ppm) and methylbenzyloxy group protons (δ 2.5–3.5 ppm for methyl, δ 5.0–5.5 ppm for -OCH2_2-) .
  • X-ray crystallography : Resolve crystal packing and bond angles, as demonstrated for structurally related 3,5-dichloro-2-hydroxybenzaldehyde .

Q. What biological screening approaches are suitable for evaluating its potential as a pharmacophore?

  • Methodology : Prioritize assays targeting enzymes or receptors where chlorinated benzaldehydes show activity, such as insect growth regulators (e.g., chlorfluazuron analogs) or antimicrobial agents . Use in vitro enzyme inhibition assays (IC50_{50} determination) and cell-based viability tests (e.g., MTT assay). Include positive controls like known benzaldehyde derivatives with established bioactivity .

Advanced Research Questions

Q. How does the electronic environment of the 3-methylbenzyloxy group influence reactivity in cross-coupling reactions?

  • Methodology : Perform density functional theory (DFT) calculations to map electron density distribution on the aromatic ring. Compare reaction rates with analogs (e.g., 4-((3-chlorobenzyl)oxy)benzaldehyde) under Suzuki-Miyaura or Ullmann conditions. Monitor substituent effects using Hammett parameters or Fukui indices .

Q. What strategies mitigate degradation pathways during long-term storage or under oxidative conditions?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Identify degradation products (e.g., 3,5-dichloro-4-hydroxybenzoic acid via aldehyde oxidation) . Stabilize the compound using antioxidants (e.g., BHT) or inert atmosphere storage. Compare degradation kinetics in polar vs. non-polar solvents .

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Methodology : Employ molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to model binding to targets like chitin synthase (for insecticidal activity) or cytochrome P450 enzymes. Validate predictions with in vitro binding assays (SPR or ITC) .

Q. What experimental designs resolve contradictions in reported bioactivity data across studies?

  • Methodology : Systematically vary test conditions (pH, temperature, solvent) and biological models (e.g., insect vs. mammalian cell lines). Perform meta-analysis of existing data to identify confounding variables. Replicate key studies with standardized protocols (e.g., OECD guidelines for toxicity testing) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.